4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one
Description
Properties
Molecular Formula |
C5H10N2O3 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C5H10N2O3/c6-4-3-10-7(1-2-8)5(4)9/h4,8H,1-3,6H2 |
InChI Key |
HUAHJKSSACMWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(O1)CCO)N |
Origin of Product |
United States |
Preparation Methods
Reaction with Isocyanates
The synthesis of oxazolidinones typically involves the reaction of 1,2-amino alcohols with isocyanates. For 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one , a similar approach could be applied using 2-aminoethanol and an appropriate isocyanate derivative.
Reaction with Carbonates
Another method involves the use of carbonates, such as dimethyl carbonate, to form oxazolidinones. This method is often used for simpler oxazolidinones like 2-oxazolidinone .
Preparation Methods Analysis
Chemical Reactions
- Oxidation: Oxazolidinones can undergo oxidation to form corresponding derivatives.
- Reduction: Reduction reactions can convert oxazolidinones into amine derivatives.
- Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Controlled temperature and pH |
| Reduction | Lithium aluminum hydride, sodium borohydride | Inert atmosphere, low temperature |
| Substitution | Alkyl halides, acyl chlorides | Presence of base, controlled temperature |
Industrial Production Methods
Industrial production involves scaling up reactions using larger vessels and continuous flow reactors. Automated systems are used to monitor and control reaction parameters for high yield and purity.
Research Applications
Oxazolidinones, including derivatives like This compound , have applications in chemistry, biology, medicine, and industry. They are used as building blocks in heterocyclic synthesis, exhibit biological activity, and have potential therapeutic uses.
Chemical Reactions Analysis
Condensation Reaction with Dimethyl Carbonate
A catalyst-free method involves reacting dimethyl carbonate with diethanolamine under reflux conditions. This process yields 3-(2-hydroxyethyl)-2-oxazolidinone as a key intermediate .
Key Features of the Reaction:
-
Reagents: Dimethyl carbonate and diethanolamine (equimolar ratio).
-
Conditions: Heated to reflux (~90°C), maintained for 12 hours.
-
Byproducts: Methanol, which is distilled off post-reaction.
Asymmetric Aldol and Curtius Reaction Sequence
A stereoselective approach combines an asymmetric aldol reaction with a modified Curtius protocol to synthesize 4,5-disubstituted oxazolidin-2-one derivatives. This method enables rapid access to building blocks for drug discovery .
Reaction Steps:
-
Asymmetric Aldol: Forms a β-hydroxy ketone intermediate.
-
Curtius Rearrangement: Intramolecular ring closure via azide formation and subsequent decomposition.
-
Workup: Purification via column chromatography (SiO₂, EtOAc/hexane gradient) .
Advantages:
Nucleophilic Substitution
The amino group in the compound enables nucleophilic substitution reactions. For example:
-
Amine Replacement: Substitution with other nucleophiles (e.g., alcohols, thiols) under basic conditions .
-
Functionalization: Potential for derivatization to introduce bioactive groups.
Oxidation and Reduction
While not explicitly detailed in the provided sources, oxazolidinones generally undergo oxidation/reduction via:
-
Oxidizing Agents: Hydrogen peroxide or KMnO₄ (hypothetical extrapolation).
-
Reducing Agents: LiAlH₄ or NaBH₄ (hypothetical extrapolation).
Antibiotic Mechanism
The compound’s interaction with ribosomal RNA suggests potential antimicrobial activity. Its hydroxyethyl group enhances solubility and reactivity, which may influence binding affinity.
Scientific Research Applications
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl side chain and the amino group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The oxazolidinone ring may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one and Analogues
- Cycloserine shares the oxazolidinone ring and amino group but lacks the hydroxyethyl substituent. This difference reduces cycloserine’s hydrophilicity compared to the target compound .
- 2-Oxazolidinone serves as a simpler analogue without amino or hydroxyethyl groups, making it less pharmacologically active but a versatile synthetic precursor .
- Etophylline, a xanthine derivative, shares the hydroxyethyl group but has a purine-dione core instead of oxazolidinone, highlighting how substituent placement influences target specificity (e.g., adenosine receptors vs. bacterial ribosomes) .
Electronic and Solubility Properties
X-ray photoelectron spectroscopy (XPS) studies on cycloserine and 2-oxazolidinone reveal that the amino group in cycloserine increases electron density at the oxazolidinone ring, enhancing hydrogen-bonding capacity . The hydroxyethyl group in the target compound likely amplifies this effect, improving solubility in polar solvents. This aligns with studies on cholinium-based ionic liquids, where hydroxyethyl groups enhance hydrophilicity and biocompatibility . In contrast, cycloserine’s lower solubility (0.01 mg/mL in aqueous solutions, similar to pomalidomide ) limits its bioavailability, suggesting that the hydroxyethyl modification could address this drawback.
Biological Activity
4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one, a member of the oxazolidinone class, has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This compound features a five-membered heterocyclic ring that includes both nitrogen and oxygen, which is characteristic of oxazolidinones known for their roles in inhibiting bacterial protein synthesis.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a hydroxyl group that may enhance its solubility and biological interactions. The presence of the amino group contributes to its reactivity and potential interactions with various biological targets.
Oxazolidinones, including this compound, primarily function by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for translation. This mechanism is crucial for their effectiveness against gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Enterococcus faecalis | 32 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antibiotics .
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with MRSA demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The survival rate of treated mice was notably higher, indicating its potential as an effective therapeutic agent .
- Synergistic Effects : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. Results showed enhanced efficacy against resistant bacterial strains when used in conjunction with beta-lactam antibiotics, suggesting a potential strategy for overcoming antibiotic resistance .
Pharmacological Applications
The unique structure of this compound allows it to serve as a versatile scaffold for drug development. Current research is focusing on its applications in treating:
- Pulmonary Diseases : Due to its interaction with β2 adrenergic receptors, there is ongoing exploration into its use for conditions such as asthma and COPD .
- Cancer Therapy : The compound's ability to penetrate the blood-brain barrier makes it a candidate for delivering chemotherapeutics directly to tumors .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Amino-2-(2-hydroxyethyl)-1,2-oxazolidin-3-one, and how can reaction intermediates be characterized?
- Methodology : Cyclization reactions involving hydroxylamine derivatives and epoxide precursors are common. For intermediates, use in situ NMR spectroscopy (e.g., , ) to track ring closure and confirm regioselectivity. High-resolution mass spectrometry (HRMS) validates molecular weights. Protective groups (e.g., tert-butoxycarbonyl) may stabilize reactive amines during synthesis .
Q. Which analytical techniques are critical for confirming the structural integrity of this oxazolidinone derivative?
- Methodology : Combine X-ray crystallography (for absolute stereochemistry) with 2D NMR (COSY, HSQC) to resolve adjacent functional groups (e.g., hydroxyethyl and oxazolidinone moieties). IR spectroscopy identifies carbonyl stretches (~1750 cm) and hydroxyl groups (~3400 cm) .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV (e.g., C18 columns, 220 nm detection). At pH < 3 or > 9, monitor hydrolysis via time-dependent degradation kinetics. For thermal stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Q. What strategies improve trace-level detection of this compound in biological matrices?
- Methodology : Derivatize with 2-nitrobenzaldehyde to form Schiff base adducts, enhancing LC-MS/MS sensitivity. Employ deuterated internal standards (e.g., AOZ-d4) for isotope dilution quantification. Validate recovery rates (70–120%) in spiked plasma or tissue homogenates .
Q. How can stereochemical discrepancies in reported oxazolidinone derivatives be resolved?
- Methodology : Use single-crystal X-ray diffraction to unambiguously assign configurations. For dynamic systems, chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases resolves enantiomers. Compare experimental circular dichroism (CD) spectra with computational predictions .
Q. How should contradictory data on metabolic pathways be addressed?
- Methodology : Replicate studies under standardized conditions (e.g., liver microsomes, NADPH cofactor). Use tandem mass spectrometry (MS/MS) to identify phase I metabolites (e.g., hydroxylation) and phase II conjugates (e.g., glucuronides). Cross-validate with in silico tools like MetaSite .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s reactivity with nucleophiles?
- Methodology : Variability in solvent polarity (e.g., DMF vs. THF) and temperature may alter reaction pathways. Conduct kinetic studies under controlled conditions, using -NMR (if fluorine analogs exist) to track nucleophilic attack. Density functional theory (DFT) calculations can model transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
